![molecular formula C12H17NO3 B1429233 N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide CAS No. 865306-00-9](/img/structure/B1429233.png)

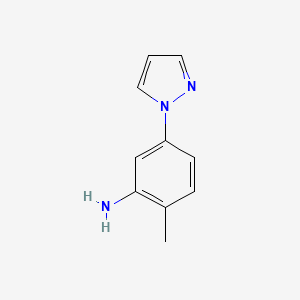

N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide

Descripción general

Descripción

N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide (N-HPMA) is a synthetic organic compound with a wide range of applications in scientific research. It is a derivative of acetamide, a naturally occurring compound found in many foods, and is a versatile molecule that can be used to create a variety of derivatives and derivatives of derivatives. N-HPMA is a useful compound for a variety of scientific research applications, including biochemistry, physiology, and drug development.

Aplicaciones Científicas De Investigación

Environmental Degradation and Toxicity

A comprehensive review highlighted the advanced oxidation processes (AOPs) used to treat acetaminophen (ACT) in aqueous media, elucidating different kinetics, mechanisms, and by-products of degradation. The study emphasized the biotoxicity of ACT by-products, such as hydroquinone and 1,4-benzoquinone, which pose significant environmental risks. The degradation pathways and biotoxicity of these by-products underscore the necessity for effective treatment strategies before environmental release (Qutob et al., 2022).

Pharmacokinetics and Genetic Variability

Research into the metabolism of paracetamol (acetaminophen) has revealed significant intersubject and ethnic differences in its metabolic activation. These differences suggest varying susceptibilities to toxicity and effectiveness in pain alleviation, which are linked to distinct pharmacogenetic profiles. This understanding aids in tailoring therapeutic approaches to individual genetic backgrounds (Zhao & Pickering, 2011).

Micropollutant Behavior and Removal Technologies

Acetaminophen, recognized as a prevalent micropollutant in natural water environments, undergoes transformation into various intermediates depending on environmental conditions. The study of its occurrences, toxicities, and transformation pathways across different environmental compartments highlights the challenge it poses for monitoring and treatment. Identifying effective removal technologies is crucial for mitigating its environmental and toxicological impact (Vo et al., 2019).

Novel Mechanisms of Action for Therapeutic Use

Exploration into the analgesic effects of acetaminophen has expanded to include its metabolization into N-acylphenolamine (AM404), which acts on specific receptors in the brain and spinal cord. This research provides insights into novel and potentially safer mechanisms of pain relief, opening avenues for the development of new analgesic drugs (Ohashi & Kohno, 2020).

Propiedades

IUPAC Name |

N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-8(14)13-9-5-6-10(12(2,3)15)11(7-9)16-4/h5-7,15H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPZIWMFZIMYNKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)C(C)(C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N,2-Trimethyl-4-[(phenylmethyl)oxy]-1H-benzimidazole-6-carboxamide](/img/structure/B1429153.png)

![5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1429158.png)

![Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1429162.png)